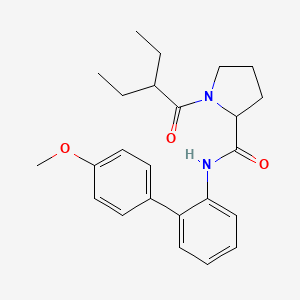![molecular formula C21H30N2O4 B6113544 2-{4-(2,5-dimethoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113544.png)
2-{4-(2,5-dimethoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-(2,5-dimethoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPE or 2C-G-5 and belongs to the class of phenethylamines.
Mechanism of Action
DMPE acts as a partial agonist of the 5-HT2A receptor and a full agonist of the 5-HT2C receptor. It also acts as a dopamine receptor agonist. The exact mechanism of action of DMPE is not fully understood, but it is believed to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
DMPE has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It also has anti-inflammatory and analgesic effects. DMPE has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde.
Advantages and Limitations for Lab Experiments
DMPE has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DMPE has also shown promising results in animal studies, indicating its potential therapeutic applications. However, DMPE has several limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its efficacy in humans. DMPE is also a controlled substance, which limits its availability for research purposes.
Future Directions
There are several future directions for DMPE research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on neurotransmitters in the brain. Additionally, it would be interesting to investigate the potential side effects of DMPE and its interactions with other drugs. Overall, DMPE has great potential for scientific research, and further studies are needed to fully understand its therapeutic applications.
Synthesis Methods
The synthesis of DMPE involves the reaction of 2,5-dimethoxybenzaldehyde with 5-methyl-2-furfurylmethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the addition of piperazine and ethanol. The synthesis of DMPE is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
DMPE has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-depressant effects. DMPE has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. DMPE has shown promising results in animal studies, but further research is needed to determine its efficacy in humans.
properties
IUPAC Name |
2-[4-[(2,5-dimethoxyphenyl)methyl]-1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-16-4-5-20(27-16)15-23-10-9-22(14-18(23)8-11-24)13-17-12-19(25-2)6-7-21(17)26-3/h4-7,12,18,24H,8-11,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEPRYUOJFSAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2CCO)CC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6113467.png)

![5-(2-butyl-1H-imidazol-4-yl)-1-(1-methyl-4-piperidinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6113475.png)
![[1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6113478.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6113488.png)

![9-(3-methoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6113508.png)
![9-(3,4-dichlorophenyl)-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B6113519.png)
![(3-isopropoxyphenyl){1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6113534.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(1-methylcyclopropyl)carbonyl]prolinamide](/img/structure/B6113539.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B6113552.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6113569.png)
![N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6113582.png)
